

Spectroscopic and Synthetic Profile of 4-Formyl-2-methylthiazole and its Isomer

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Compound of Interest

Compound Name: 4-Formyl-2-methylthiazole

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This technical guide provides a summary of the available spectroscopic and synthetic data for **4-Formyl-2-methylthiazole**. Due to the limited availability of comprehensive experimental spectroscopic data for this specific compound, this document also presents detailed characterization data for its structural isomer, 4-Methyl-5-formylthiazole, to serve as a valuable reference for researchers in the field.

Characterization Data for 4-Formyl-2-methylthiazole

While complete spectroscopic data for **4-Formyl-2-methylthiazole** is not readily available in the cited literature, some physical and synthetic information has been reported.

Physical Properties:

Property	Value
Melting Point	56-58 °C
Boiling Point	219.0±13.0 °C (Predicted)
Appearance	Off-white to yellow solid

Data sourced from ChemicalBook.[\[1\]](#)

Detailed Spectroscopic Data for the Isomer: 4-Methyl-5-formylthiazole

Comprehensive spectroscopic data is available for the structural isomer, 4-Methyl-5-formylthiazole. These values provide a reference for the expected spectral features of a methyl-formyl-thiazole scaffold.

¹H NMR Data for 4-Methyl-5-formylthiazole

The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.1064	Singlet	1H	-CHO
8.9481	Singlet	1H	Thiazole H-2
2.7571	Singlet	3H	-CH ₃

Solvent: CDCl₃ Data from an efficient and eco-friendly preparation study.[\[2\]](#)

¹³C NMR Data for 4-Methyl-5-formylthiazole

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum identifies the different carbon environments.

Chemical Shift (δ) ppm	Assignment
182.4214	-CHO
161.8374	Thiazole C-5
158.8544	Thiazole C-2
132.8399	Thiazole C-4
16.2193	-CH ₃

Solvent: CDCl_3 Data from an efficient and eco-friendly preparation study.[2]

IR Spectroscopy Data for 4-Methyl-5-formylthiazole

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm^{-1})	Description of Vibration
3447	m, w
3091	s
2869	s
1660	s (C=O stretch of aldehyde)
1522	s
1409	s
1319	s

Sample preparation: KBr pellet Data from an efficient and eco-friendly preparation study.[2]

Experimental Protocols

Synthesis of 4-Formyl-2-methylthiazole

A general procedure for the synthesis of **4-Formyl-2-methylthiazole** involves the reduction of ethyl 2-methylthiazole-4-carboxylate.[1]

Materials:

- Ethyl 2-methylthiazole-4-carboxylate
- Toluene
- Diisobutylaluminum hydride (DIBAL-H) in dichloromethane
- Acetic acid

- Dichloromethane
- Rochelle's salt (sodium potassium tartrate)
- 10% Sodium bicarbonate (NaHCO_3) solution
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel
- Hexane
- Ethyl acetate

Procedure:

- A solution of ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL) is cooled to -78 °C.
- A solution of diisobutylaluminum hydride in dichloromethane (11.1 mL, 1 M) is added dropwise to the cooled solution.
- The reaction mixture is stirred at -78 °C for 4 hours.
- The reaction is quenched by the addition of acetic acid (0.46 mL).
- The mixture is warmed to 25 °C and concentrated.
- The residue is treated with dichloromethane and Rochelle's salt solution with vigorous stirring until a clear two-phase solution is formed.
- The organic and aqueous layers are separated.
- The organic layer is washed sequentially with 10% NaHCO_3 solution and saturated brine.
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated.

- The crude product is purified by silica gel column chromatography using 14% ethyl acetate in hexane as the eluent to yield 2-methyl-4-thiazolecarboxaldehyde (0.28 g, 38% yield).[1]

Synthesis of 4-Methyl-5-formylthiazole

An efficient synthesis of 4-Methyl-5-formylthiazole is achieved through the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[2]

Materials:

- 4-Methylthiazole-5-carboxylic acid
- Thionyl chloride
- Xylene
- Pd/BaSO₄ catalyst
- Hydrogen gas
- 10% Hydrochloric acid (HCl)
- Sodium carbonate
- Chloroform

Procedure for 4-methylthiazole-5-carboxylic acid chloride:

- 4-Methylthiazole-5-carboxylic acid (1.5 g) is added to thionyl chloride (10 mL).
- The mixture is refluxed for 2 hours.
- Excess thionyl chloride is distilled off under reduced pressure. The product is used directly in the next step.[2]

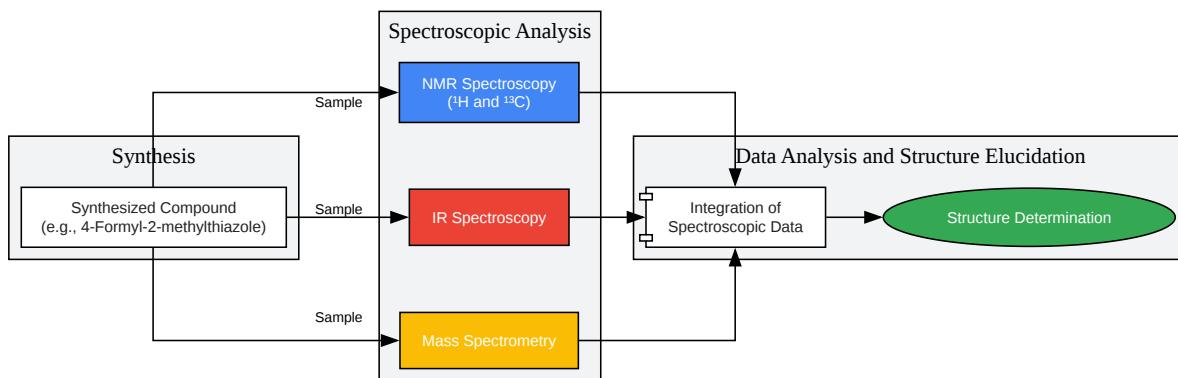
General procedure for 4-methyl-5-formylthiazole:

- Xylene (30 mL) is added to the freshly prepared carboxylic acid chloride.

- Pd/BaSO₄ is added to the mixture.
- The mixture is heated to 140 °C while hydrogen gas is passed through it.
- The reaction is monitored by TLC (petroleum ether-acetone = 3:1).
- Upon completion, the mixture is filtered and extracted with 10% HCl (3 x 30 mL).
- The aqueous solution is neutralized to pH 8 with sodium carbonate.
- The neutralized solution is extracted with chloroform (3 x 30 mL).
- The chloroform is distilled off to yield the pure product.[2]

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized thiazole derivative.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. 4-Formyl-2-methylthiazole CAS#: 20949-84-2 [m.chemicalbook.com]
- 2. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
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